6-Nitro-1H-pyrrolo[3,2-c]pyridine
Overview
Description
6-Nitro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring with a nitro group at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
The primary targets of 6-Nitro-1H-pyrrolo[3,2-c]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
This compound interacts with its targets, the FGFRs, resulting in significant changes. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This leads to the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Biochemical Pathways
The compound affects the FGF–FGFR axis, which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It’s worth noting that the compound’s low molecular weight could be beneficial to its bioavailability and subsequent optimization .
Result of Action
In vitro, the compound has shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . Furthermore, it has been found to display moderate to excellent antitumor activities against three cancer cell lines (HeLa, SGC-7901, and MCF-7) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-1H-pyrrolo[3,2-c]pyridine typically involves multi-step procedures. One common method includes the palladium-catalyzed Sonogashira coupling of an appropriately substituted 4-amino-2-bromo-5-iodopyridine, followed by cyclization and nitration reactions . Another approach involves the nitration of pyridine derivatives using N₂O₅ in an organic solvent, followed by further functionalization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, and employing continuous flow reactors, can be applied to its production.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder in acetic acid.
Substitution: The compound can participate in substitution reactions, such as Suzuki coupling, to introduce various substituents at the pyridine ring.
Common Reagents and Conditions
Reduction: Iron powder and acetic acid are commonly used for reducing the nitro group.
Substitution: Palladium catalysts and boronic acids are used in Suzuki coupling reactions.
Major Products
Scientific Research Applications
6-Nitro-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of protein kinases, such as MPS1, which are crucial in cancer therapy.
Biological Studies: The compound and its derivatives are studied for their anticancer activities, particularly as colchicine-binding site inhibitors.
Chemical Biology: It is used in the synthesis of molecules that can modulate biological pathways, aiding in the study of cellular processes.
Comparison with Similar Compounds
6-Nitro-1H-pyrrolo[3,2-c]pyridine can be compared with other pyrrolo[3,2-c]pyridine derivatives and similar heterocyclic compounds:
1H-Pyrrolo[2,3-b]pyridine: This compound also features a fused pyridine-pyrrole ring system but differs in the position of the nitrogen atom in the pyrrole ring.
1H-Pyrrolo[3,4-c]pyridine: Another similar compound with a different fusion pattern of the pyridine and pyrrole rings.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
6-nitro-1H-pyrrolo[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)7-3-6-5(4-9-7)1-2-8-6/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDYJOFWMSSDFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=NC=C21)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646633 | |
Record name | 6-Nitro-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-77-7 | |
Record name | 6-Nitro-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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